molecular formula C20H27N2O3P B8379717 n-[[2-Methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid

n-[[2-Methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid

Cat. No.: B8379717
M. Wt: 374.4 g/mol
InChI Key: KGUVBHLPMGERAT-NIYFSFCBSA-N
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Description

. This compound is characterized by its complex structure, which includes a benzyl group, a phenyl group, and a methyl group attached to a phosphinamid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-METHYL-4-HYDROXYCARBAMOYL]BUT-4-YL-N]-BENZYL-P-[PHENYL]-P-[METHYL]PHOSPHINAMID involves multiple steps, including the formation of the phosphinamid backbone and the subsequent attachment of the benzyl, phenyl, and methyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced techniques, such as continuous flow reactors and automated synthesis platforms, can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[2-METHYL-4-HYDROXYCARBAMOYL]BUT-4-YL-N]-BENZYL-P-[PHENYL]-P-[METHYL]PHOSPHINAMID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[[2-METHYL-4-HYDROXYCARBAMOYL]BUT-4-YL-N]-BENZYL-P-[PHENYL]-P-[METHYL]PHOSPHINAMID involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to interact with stromelysin-1, a matrix metalloproteinase involved in the degradation of extracellular matrix components . This interaction can modulate various cellular pathways and biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H27N2O3P

Molecular Weight

374.4 g/mol

IUPAC Name

(2R)-2-[benzyl-[methyl(phenyl)phosphoryl]amino]-N-hydroxy-4-methylpentanamide

InChI

InChI=1S/C20H27N2O3P/c1-16(2)14-19(20(23)21-24)22(15-17-10-6-4-7-11-17)26(3,25)18-12-8-5-9-13-18/h4-13,16,19,24H,14-15H2,1-3H3,(H,21,23)/t19-,26-/m1/s1

InChI Key

KGUVBHLPMGERAT-NIYFSFCBSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NO)N(CC1=CC=CC=C1)[P@@](=O)(C)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)P(=O)(C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
CC(C)CC(C(=O)NOCc1ccccc1)N(Cc1ccccc1)P(C)(=O)c1ccccc1
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